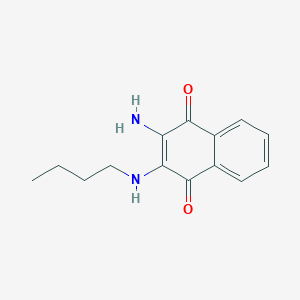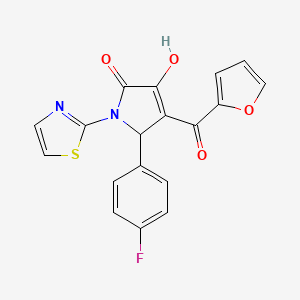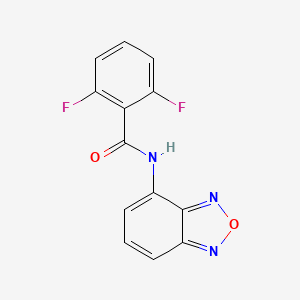![molecular formula C22H30N4 B11061751 2-(Piperidin-1-yl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3,4-dicarbonitrile](/img/structure/B11061751.png)
2-(Piperidin-1-yl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-PIPERIDINO-5,6,7,8,9,10,11,12,13,14-DECAHYDROCYCLODODECA[B]PYRIDINE-3,4-DICARBONITRILE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
The synthesis of 2-PIPERIDINO-5,6,7,8,9,10,11,12,13,14-DECAHYDROCYCLODODECA[B]PYRIDINE-3,4-DICARBONITRILE involves multiple steps, including cyclization and hydrogenation reactionsIndustrial production methods often employ catalysts such as molybdenum disulfide for the hydrogenation of pyridine derivatives .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Scientific Research Applications
2-PIPERIDINO-5,6,7,8,9,10,11,12,13,14-DECAHYDROCYCLODODECA[B]PYRIDINE-3,4-DICARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Similar compounds include other piperidine derivatives such as:
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Properties
Molecular Formula |
C22H30N4 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2-piperidin-1-yl-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C22H30N4/c23-16-19-18-12-8-5-3-1-2-4-6-9-13-21(18)25-22(20(19)17-24)26-14-10-7-11-15-26/h1-15H2 |
InChI Key |
AMJZVOHQALSNMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC2=C(CCCC1)C(=C(C(=N2)N3CCCCC3)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-Bromo-2-fluorophenyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061669.png)
![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B11061674.png)
![1-(furan-2-ylmethyl)-4-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11061679.png)
![2,4-Diamino-5-(2,5-dimethoxyphenyl)-8-methoxy-5H-chromeno[2,3-B]pyridin-3-YL cyanide](/img/structure/B11061692.png)


![4-(4-{[(2-methylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11061706.png)
![6-(3-methoxyphenyl)-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B11061707.png)
piperazino]carbonyl}-3,7-dimethylfuro[2,3-F][1]benzofuran-2-YL)methanone](/img/structure/B11061712.png)

![5,7-Dipropyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-OL](/img/structure/B11061720.png)
![10-({4-methyl-5-[(1H-tetrazol-5-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)acridin-9(10H)-one](/img/structure/B11061723.png)
![5-(1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11061726.png)
![2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11061737.png)
